molecular formula C10H11N3 B1265695 1-Benzyl-1H-pyrazol-5-amine CAS No. 3528-51-6

1-Benzyl-1H-pyrazol-5-amine

Cat. No. B1265695
CAS RN: 3528-51-6
M. Wt: 173.21 g/mol
InChI Key: CJDYNUBRSBSSJU-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

A solution of hydrazine hydrate (14.55 mL, 300 mmol) and ethanol (75 mL) was cooled in an ice water bath and then 2-propenenitrile (15.3 g, 288 mmol) was added dropwise. After stirring at room temperature for 2 h, benzaldehyde (31.8 g, 300 mmol) was added dropwise and the reaction mixture was allowed to stir at room temperature for 2 d. The solvent was removed under reduced pressure. The crude oil was cooled in an ice/water bath followed by dropwise addition of a n-BuONa solution (Na 6.9 g, (300 mmol) in n-Butanol (300 mL)). The reaction mixture was heated at reflux for 1 h, and then cooled to room temperature. The contents were poured onto 300 mL of water and then extracted with Et2O (2×200 mL). The ether phase was extracted with 1N HCl (3×100 mL). The combined HCl extracts were combined and cooled in a ice/water bath, followed by addition of 6N NaOH until basic (pH>12). The mixture was extracted with Et2O (4×100 mL), washed with water, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue was purified via silica gel chromatography (eluent: 0 to 50% EtOAc:Hex). The final product was collected as 6.96 g (14%). LCMS E-S (M+H)=174.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.39 (br. s., 2H), 5.23 (s, 2H), 5.59 (d, J=1.77 Hz, 1H), 7.17 (d, J=6.82 Hz, 2H), 7.28-7.37 (m, 4H)
Quantity
14.55 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4](#[N:7])[CH:5]=[CH2:6].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O[Na])CCC>O.C(O)C>[C:9]1([CH2:8][N:2]2[C:4]([NH2:7])=[CH:5][CH:6]=[N:3]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.55 mL
Type
reactant
Smiles
O.NN
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)O[Na]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 d
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The crude oil was cooled in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether phase was extracted with 1N HCl (3×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a ice/water bath
ADDITION
Type
ADDITION
Details
followed by addition of 6N NaOH until basic (pH>12)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (4×100 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via silica gel chromatography (eluent: 0 to 50% EtOAc:Hex)
CUSTOM
Type
CUSTOM
Details
The final product was collected as 6.96 g (14%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)CN1N=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.